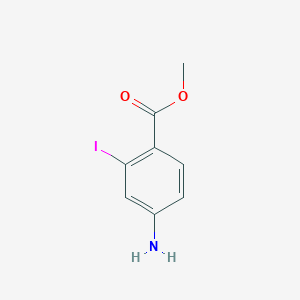

Methyl 4-amino-2-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUFVDKYNJFXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80760554 | |

| Record name | Methyl 4-amino-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80760554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98546-30-6 | |

| Record name | Methyl 4-amino-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80760554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 4-amino-2-iodobenzoate and Its Isomers: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: Navigating the Isomeric Landscape of Amino-Iodobenzoates

In the landscape of modern medicinal chemistry and materials science, substituted aromatic compounds serve as foundational scaffolds for constructing complex molecular architectures. Among these, the aminobenzoate framework is particularly valuable, offering multiple points for chemical modification. The introduction of an iodine atom elevates its utility, transforming it into a versatile substrate for transition metal-catalyzed cross-coupling reactions. This guide focuses on Methyl 4-amino-2-iodobenzoate , a specific yet less common isomer within this class.

While the specific compound this compound is identified in chemical databases (PubChem CID 71332043), its commercially available and extensively documented isomers, Methyl 2-amino-4-iodobenzoate (CAS: 144550-76-5) and Methyl 4-amino-3-iodobenzoate (CAS: 19718-49-1) , provide a robust dataset for understanding the synthesis, properties, and applications representative of this class of reagents.[1][2] This guide will leverage data from these well-characterized isomers to provide field-proven insights and protocols for researchers, scientists, and drug development professionals. The principles of reactivity and application discussed herein are directly translatable to the title compound, offering a comprehensive operational framework.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis, dictating choices in solvents, reaction temperatures, and purification methods. The properties of the key isomers are summarized below.

Key Physicochemical Properties

| Property | Methyl 2-amino-4-iodobenzoate | Methyl 4-amino-3-iodobenzoate |

| CAS Number | 144550-76-5[3] | 19718-49-1 |

| Molecular Formula | C₈H₈INO₂[3] | C₈H₈INO₂[2] |

| Molecular Weight | 277.06 g/mol [3] | 277.06 g/mol |

| Appearance | Light yellow to yellow solid[4] | Solid |

| Melting Point | 71-73 °C[4] | Not specified |

| Boiling Point | 337.7±32.0 °C (Predicted)[4] | Not specified |

| Solubility | Information not widely available; expected solubility in organic solvents like DCM, EtOAc, and MeOH. | Information not widely available; expected solubility in common organic solvents. |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C.[4] Keep in a dark place. | Store in a cool, dry place. |

Spectroscopic Characterization

While a full spectral analysis for the specific 4-amino-2-iodo isomer is not publicly available, the expected spectroscopic signatures can be inferred from its structure and data from related compounds.

-

¹H NMR: Proton NMR would show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The chemical shifts and coupling constants of the aromatic protons would be diagnostic of the 1,2,4-substitution pattern.

-

¹³C NMR: The spectrum would display eight distinct carbon signals, including the characteristic carbonyl signal of the ester group (~165-170 ppm) and the carbon atom bearing the iodine, which would be shifted upfield.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C=O stretching for the ester (~1700-1730 cm⁻¹), and C-I stretching in the far-infrared region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 277, with a characteristic isotopic pattern due to the presence of iodine.

Section 2: Synthesis and Manufacturing

The synthesis of amino-iodobenzoate esters can be approached from multiple strategic pathways. The choice of route often depends on the availability of starting materials and the desired isomeric purity.

Retrosynthetic Analysis and Common Synthetic Pathways

The primary disconnection points for this compound are the ester linkage and the carbon-iodine bond. This leads to two common synthetic strategies:

-

Esterification Route: Fischer esterification of the corresponding 4-amino-2-iodobenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄). This is often the most direct method if the carboxylic acid precursor is available.[5]

-

Iodination Route: Introduction of the iodine atom onto a pre-existing methyl 4-aminobenzoate scaffold. This can be achieved via electrophilic iodination, though regioselectivity can be a challenge. A more controlled method involves a Sandmeyer-type reaction, starting from a related amino- or nitro-precursor that is diazotized and subsequently treated with an iodide source like potassium iodide (KI).

Experimental Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of methyl aminobenzoates via Fischer esterification, a robust and scalable reaction.[5] The causality behind this choice is its simplicity and use of inexpensive reagents.

dot

Caption: Fischer Esterification Workflow.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-amino-2-iodobenzoic acid (1.0 eq.).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 volumes) to serve as both reactant and solvent. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring progress by TLC. The use of excess methanol drives the equilibrium towards the product.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Workup - Extraction: The product will often precipitate as a solid and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate (3x).

-

Purification: The collected solid or combined organic extracts (dried over Na₂SO₄) can be concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure methyl ester.

Section 3: Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its trifunctional nature. The amine, ester, and aryl iodide groups can be manipulated selectively to build molecular complexity, making it a highly sought-after building block.

The Aryl Iodide: A Gateway to Complexity

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, a feature that synthetic chemists exploit extensively.[6] This high reactivity allows for milder reaction conditions and broader substrate scope compared to aryl bromides or chlorides.

Key Applications:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters to create biaryl systems, which are privileged structures in many approved drugs.[6][7]

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes, crucial for synthesizing rigid scaffolds and linkers.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds, allowing for the synthesis of complex diarylamines.

The strategic placement of the iodide at the 2-position, ortho to the ester, can introduce steric hindrance that influences the kinetics of these reactions and the final conformation of the product, a critical consideration in rational drug design.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating system for coupling an aryl iodide with a boronic acid, a cornerstone reaction in modern drug discovery.[8]

dot

Caption: Suzuki-Miyaura Cross-Coupling Workflow.[7]

Methodology:

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.). Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Progress should be monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is purified by flash column chromatography to yield the desired biaryl compound.

Role as a "Protein Degrader Building Block"

The term "Protein Degrader Building Blocks" signifies its utility in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and molecular glues.[3] These advanced therapeutic modalities require modular synthesis of complex molecules, where building blocks like this compound serve as versatile starting points for constructing the linkers or ligands that bind to target proteins or E3 ligases.

Section 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. The following guidelines are synthesized from safety data sheets (SDS) for closely related isomers and represent best practices.

GHS Hazard Classification

Data for isomeric aminobenzoates suggests the following hazards.[2]

| Hazard Code | Description | Precaution |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[2] |

| H317 | May cause an allergic skin reaction | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. |

| H319 | Causes serious eye irritation | Wear eye protection/face protection.[2] |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[2] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

References

- 1. This compound | C8H8INO2 | CID 71332043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl2-Amino-4-Iodobenzoate | 144550-76-5 [chemicalbook.com]

- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

A Comprehensive Guide to the Synthesis and Purification of Methyl 4-amino-2-iodobenzoate

Abstract

Methyl 4-amino-2-iodobenzoate is a key structural motif and a versatile intermediate in the synthesis of complex pharmaceutical compounds and fine chemicals. Its unique substitution pattern, featuring an activating amino group and a deactivating ester group in a para-relationship, with an iodine atom positioned ortho to the ester, presents specific challenges and dictates a logical synthetic strategy. This technical guide provides an in-depth exploration of the synthesis and purification of this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic choice of synthetic route, provide a detailed, field-tested experimental protocol, and discuss the critical nuances of purification and characterization to ensure the highest degree of product purity.

Introduction: Strategic Importance and Synthetic Considerations

This compound serves as a valuable building block in organic synthesis. The presence of three distinct functional groups—an amine, an ester, and an aryl iodide—offers multiple handles for subsequent chemical modification. The aryl iodide is particularly useful for carbon-carbon bond formation through powerful cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1][2]

The primary challenge in synthesizing this molecule is achieving the correct regiochemistry. A naive approach involving the direct electrophilic iodination of methyl 4-aminobenzoate is synthetically unviable for obtaining the desired 2-iodo isomer. The powerful activating and ortho, para-directing effect of the amine group would overwhelmingly favor iodination at the 3-position, which is ortho to the amine. The ester group's weak meta-directing effect is insufficient to overcome this. Therefore, a successful synthesis must rely on a strategy where the iodo- and amino- functionalities are positioned correctly on the aromatic ring before the final esterification step. This leads to the most logical and efficient pathway: the Fischer-Speier esterification of 4-amino-2-iodobenzoic acid.

The Optimal Synthetic Pathway: Fischer-Speier Esterification

The recommended and most reliable method for preparing this compound is the acid-catalyzed esterification of 4-amino-2-iodobenzoic acid with methanol. This reaction is a classic and robust transformation in organic chemistry.[3]

Causality of the Chosen Route:

-

Regiochemical Control: By starting with 4-amino-2-iodobenzoic acid, the desired substitution pattern is already established, completely bypassing the regioselectivity issues associated with direct iodination.

-

Efficiency and Scalability: The Fischer-Speier esterification is a well-understood, equilibrium-driven process that can be pushed to completion by using an excess of the alcohol (methanol), which also conveniently serves as the solvent.[3] This makes the reaction highly efficient and easily scalable.

-

Atom Economy: The reaction itself has high atom economy, with water being the only byproduct.

The overall transformation is illustrated below:

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 4-amino-2-iodobenzoic acid.

Materials and Reagents:

| Reagent/Material | Grade | Purpose |

| 4-Amino-2-iodobenzoic acid | ≥97% | Starting Material |

| Methanol (MeOH) | Anhydrous | Reactant and Solvent |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Neutralizing Agent |

| Ethyl Acetate (EtOAc) | Reagent Grade | Extraction Solvent |

| Brine (Saturated aq. NaCl) | N/A | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2-iodobenzoic acid (1.0 eq.) in an excess of anhydrous methanol (approx. 15-20 mL per gram of starting material).

-

Catalyst Addition: While stirring the suspension at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. Caution: The addition is exothermic. The starting material may initially form a salt and precipitate before dissolving upon heating.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).

-

Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Neutralization (Work-up): Carefully pour the concentrated reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate. Add the mixture slowly to control the effervescence from CO₂ evolution. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). The crude product should precipitate as a solid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as an off-white or pale-yellow solid.

Purification Methodologies: Achieving High Purity

Purification is paramount to ensure the final product is suitable for subsequent applications. The choice between recrystallization and column chromatography depends on the impurity profile of the crude product.

A. Recrystallization (Preferred Method)

Recrystallization is often sufficient for purifying the product from minor impurities.[4][5]

-

Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes , is often effective.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).

-

If any insoluble impurities remain, perform a hot filtration.

-

To the hot, clear solution, slowly add the anti-solvent (e.g., water or hexanes) dropwise until the solution becomes faintly turbid.

-

Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

B. Column Chromatography

If the crude product contains impurities with similar solubility profiles, flash column chromatography is necessary for effective separation.[6]

-

Stationary Phase: Silica gel (SiO₂) is the standard choice.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. The optimal ratio is determined by TLC analysis to achieve a retention factor (Rf) for the product of approximately 0.25-0.35.

-

Procedure: The crude product is adsorbed onto a small amount of silica gel, loaded onto the column, and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.

Reaction Mechanism: Acid-Catalyzed Esterification

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism.

Caption: Key stages of the Fischer-Speier esterification mechanism.

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7]

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol), yielding the final ester product and regenerating the acid catalyst.

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Parameter | Typical Result | Significance |

| Appearance | White to pale yellow crystalline solid | Visual purity check |

| Melting Point | ~71-73 °C[8] | Indicator of purity (sharp range) |

| Yield | 75-90% (unoptimized) | Reaction efficiency |

| ¹H NMR | Peaks corresponding to aromatic protons, NH₂, and methyl ester protons with correct integration and splitting patterns | Confirms chemical structure |

| Mass Spec (MS) | Molecular ion peak corresponding to C₈H₈INO₂ (m/z ≈ 277.06)[9] | Confirms molecular weight |

Conclusion

The synthesis of this compound is most effectively and logically achieved through the Fischer-Speier esterification of 4-amino-2-iodobenzoic acid. This strategy provides absolute regiochemical control, which is unattainable via direct iodination of the corresponding aminobenzoate precursor. Careful execution of the reaction, followed by a robust work-up and a well-chosen purification method—either recrystallization or column chromatography—is essential for obtaining a high-purity product. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

- 1. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 2. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Methyl2-Amino-4-Iodobenzoate | 144550-76-5 [chemicalbook.com]

- 9. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Predictive Guide to the Spectral Analysis of Methyl 4-amino-2-iodobenzoate

This technical guide provides a detailed predictive analysis of the spectral data for Methyl 4-amino-2-iodobenzoate, a compound of interest for researchers in drug development and organic synthesis. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from closely related structural analogs to offer a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach is designed to empower researchers with the foundational knowledge to identify, characterize, and utilize this compound in their work.

Introduction to this compound and its Spectroscopic Profile

This compound is a substituted aromatic ester with a molecular formula of C₈H₈INO₂ and a molecular weight of approximately 277.06 g/mol . Its structure, featuring an amino group, an iodine atom, and a methyl ester on a benzene ring, presents a unique electronic and steric environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the compound's identity and purity after synthesis.

This guide will systematically predict and deconstruct the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The predictions are grounded in the fundamental principles of how atomic nuclei and chemical bonds interact with electromagnetic radiation and energetic electrons, and are supported by experimental data from analogous compounds such as methyl 4-aminobenzoate and methyl 2-iodobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted NMR data for this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The substituents on the benzene ring (an electron-donating amino group and electron-withdrawing iodo and methoxycarbonyl groups) will dictate the chemical shifts (δ) of the aromatic protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.2-7.4 | d | ~2 |

| H-5 | ~6.6-6.8 | dd | ~8, 2 |

| H-6 | ~7.7-7.9 | d | ~8 |

| -OCH₃ | ~3.8-3.9 | s | - |

| -NH₂ | ~4.0-5.0 | br s | - |

Causality Behind Predictions:

-

H-6: This proton is ortho to the electron-withdrawing ester group, which will deshield it, causing it to appear at the most downfield position in the aromatic region. It will be a doublet due to coupling with H-5.

-

H-3: This proton is ortho to the bulky and electronegative iodine atom, which will also deshield it. It will appear as a doublet with a small coupling constant from its meta coupling to H-5.

-

H-5: This proton is ortho to the electron-donating amino group, which will shield it and shift it upfield. It will appear as a doublet of doublets due to coupling with both H-6 (ortho coupling) and H-3 (meta coupling).

-

-OCH₃: The methyl protons of the ester group will appear as a sharp singlet in the typical region for methyl esters.

-

-NH₂: The protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165-168 |

| C-4 | ~148-152 |

| C-1 | ~138-142 |

| C-6 | ~130-134 |

| C-5 | ~112-116 |

| C-3 | ~110-114 |

| C-2 | ~90-95 |

| -OCH₃ | ~51-53 |

Causality Behind Predictions:

-

C=O: The carbonyl carbon of the ester will be the most downfield signal.

-

C-4: The carbon attached to the amino group will be shifted downfield due to the nitrogen's electronegativity, but also influenced by resonance.

-

C-2: The carbon bearing the iodine atom will be significantly shielded (shifted upfield) due to the "heavy atom effect".

-

-OCH₃: The methyl carbon of the ester will appear in its characteristic upfield region.

Experimental Protocol for NMR Spectroscopy

A robust and self-validating protocol for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several key absorption bands.

Predicted IR Data:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) | Medium |

| C-H (aromatic) | Stretch | 3000-3100 | Medium |

| C-H (methyl) | Stretch | 2850-3000 | Medium |

| C=O (ester) | Stretch | ~1720 | Strong, Sharp |

| C=C (aromatic) | Stretch | 1500-1600 | Medium |

| C-O (ester) | Asymmetric Stretch | 1250-1300 | Strong |

| C-N | Stretch | 1180-1250 | Medium |

Causality Behind Predictions:

-

N-H Stretches: The presence of a primary amine (-NH₂) will give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations[1]. This is a key diagnostic feature.

-

C=O Stretch: The ester carbonyl group will produce a very strong and sharp absorption band around 1720 cm⁻¹.[2] This is often the most prominent peak in the spectrum.

-

C-O Stretches: The ester will also show strong C-O stretching bands.

-

Aromatic Region: The C=C stretching vibrations of the benzene ring will appear in the 1500-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (MW ≈ 277.06), the electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and several characteristic fragment ions.

Predicted Key Fragments:

| m/z | Ion | Description |

| 277 | [M]⁺• | Molecular Ion |

| 246 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 218 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| 127 | [I]⁺ | Iodine cation |

Causality Behind Predictions:

-

Molecular Ion ([M]⁺•): The peak at m/z 277 will correspond to the intact molecule with one electron removed. Aromatic compounds typically show a prominent molecular ion peak.[3]

-

Loss of -OCH₃ (M-31): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a fragment at m/z 246.[4]

-

Loss of -COOCH₃ (M-59): The loss of the entire carbomethoxy group is another expected fragmentation, resulting in a peak at m/z 218.[4]

-

Iodine Cation ([I]⁺): A peak at m/z 127, corresponding to the iodine cation, is highly characteristic for iodine-containing compounds and can be a useful diagnostic tool.[5]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can more confidently synthesize, identify, and utilize this compound in their scientific endeavors. The provided protocols also serve as a foundation for obtaining high-quality, reliable data in the laboratory.

References

Crystal structure of "Methyl 4-amino-2-iodobenzoate"

An In-Depth Technical Guide on the Crystal Structure of Methyl 4-amino-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of this compound. By examining its synthesis, molecular architecture, and intermolecular forces, we aim to provide a foundational understanding for its application in synthetic chemistry, materials science, and pharmaceutical development.

This compound is a highly functionalized aromatic compound of significant interest to the scientific community. Its molecular framework is strategically equipped with an amino group, an iodine atom, and a methyl ester, making it a versatile precursor in organic synthesis. The nucleophilic amino group and the electrophilic carbon bearing the iodo group allow for a wide range of chemical transformations. The iodine atom, in particular, serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck), which are fundamental to constructing complex organic molecules.[1][2]

For professionals in drug development and materials science, a thorough understanding of the compound's solid-state structure is paramount. The crystal structure dictates key physical properties such as solubility, melting point, and stability. Furthermore, knowledge of its intermolecular interactions is crucial for predicting and controlling polymorphism, a phenomenon that can significantly impact the bioavailability and efficacy of active pharmaceutical ingredients (APIs).

Synthesis and Single Crystal Growth

The acquisition of high-quality single crystals is the necessary precursor to any crystallographic analysis. This begins with the robust synthesis of the target compound, followed by a meticulous crystallization process.

PART 2.1: EXPERIMENTAL PROTOCOL: SYNTHESIS

A common and effective method for preparing this compound is the direct iodination of Methyl 4-aminobenzoate.[3][4]

Materials:

-

Methyl 4-aminobenzoate

-

Pyridine iodine monochloride or Sodium Iodide (NaI) with Sodium Hypochlorite (NaOCl)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Magnesium Sulfate (MgSO₄)

-

Petroleum ether / Ethyl acetate for chromatography

Step-by-Step Procedure:

-

Dissolution: Dissolve Methyl 4-aminobenzoate in methanol at ambient temperature.

-

Iodination: Add pyridinium iodine monochloride to the solution and stir.[3][4] The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ dropwise until the red color of excess iodine dissipates.[3][4]

-

Extraction: Reduce the volume of methanol under vacuum, then extract the aqueous residue with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to dryness.

-

Purification: Purify the resulting pale yellow residue by column chromatography using a petroleum ether/ethyl acetate solvent system to yield pure this compound.[3]

PART 2.2: SCIENTIFIC RATIONALE

-

Choice of Iodinating Agent: Pyridine iodine monochloride is an efficient reagent for the regioselective ortho-iodination of anilines, providing the desired product in high yield.[4] The reaction is typically clean, and quenching with sodium thiosulfate effectively removes any unreacted iodine.

-

Purification: Column chromatography is essential for removing any unreacted starting material or potential di-iodinated byproducts, ensuring the high purity required for successful crystallization.

PART 2.3: PROTOCOL: SINGLE CRYSTAL GROWTH

Slow evaporation is a reliable method for obtaining X-ray quality single crystals.

-

Solution Preparation: Dissolve the purified this compound in a suitable solvent system, such as a mixture of dichloromethane and petroleum ether.[3] The solution should be near-saturated.

-

Filtration: Filter the solution through a syringe filter to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Transfer the filtrate to a clean vial, cover it loosely with perforated parafilm, and store it in a vibration-free environment.

-

Crystal Harvest: Allow the solvent to evaporate slowly over several days. As the solution becomes supersaturated, single crystals will form.

Crystal Structure and Molecular Packing

The solid-state architecture of this compound is defined by its crystallographic parameters and the network of non-covalent interactions that govern its molecular packing.

PART 3.1: CRYSTALLOGRAPHIC DATA SUMMARY

While the full crystallographic dataset can be accessed from repositories like the Cambridge Crystallographic Data Centre (CCDC), a summary of typical parameters for a related iodinated benzoate derivative is presented below to provide context.[5]

| Parameter | Representative Value |

| Chemical Formula | C₈H₈INO₂ |

| Formula Weight | 277.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (Molecules per unit cell) | 4 |

| Temperature | Typically 90 K - 293 K |

PART 3.2: MOLECULAR GEOMETRY

The core of the molecule consists of a benzene ring, which is largely planar. The amino, iodo, and methyl ester substituents lie close to this plane. The precise bond lengths and angles are determined by the electronic effects of the substituents and the constraints of the crystal lattice.

PART 3.3: INTERMOLECULAR INTERACTIONS: THE DRIVING FORCE OF CRYSTAL PACKING

The crystal packing is stabilized by a combination of hydrogen bonds and halogen bonds, which are critical for the formation of a well-ordered supramolecular assembly.

-

Hydrogen Bonding: The primary interaction is the hydrogen bond formed between the amino group (-NH₂) of one molecule and the carbonyl oxygen (C=O) of the methyl ester group of an adjacent molecule. This N-H···O interaction is a classic and robust synthon that links molecules into chains or sheets.[6][7]

-

Halogen Bonding: The iodine atom can act as a halogen bond donor. Due to the electron-withdrawing nature of the benzene ring, the iodine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond. This can interact favorably with a region of negative potential on a neighboring molecule, such as the lone pairs of the carbonyl oxygen or the amino nitrogen. These I···O or I···N interactions are highly directional and contribute significantly to the overall stability of the crystal lattice.[5][8]

Visualization of Supramolecular Assembly

The following diagrams illustrate the key steps and interactions described.

Caption: Experimental workflow for synthesis and crystallization.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Intra- and intermolecular interactions in the solid state structure of 2-iodylbenzenesulfonamides: a heptacoordinated organic iodine(v) compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility of "Methyl 4-amino-2-iodobenzoate" in common organic solvents

An In-depth Technical Guide to the Solubility of Methyl 4-amino-2-iodobenzoate in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical property that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in organic synthesis. Due to the absence of extensive published quantitative data, this paper establishes a predicted solubility profile based on first principles of chemical interactions, including polarity and intermolecular forces. Furthermore, it furnishes a detailed, field-proven experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for chemists, formulation scientists, and researchers in the pharmaceutical and chemical industries who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

In the fields of synthetic chemistry and drug development, the selection of an appropriate solvent is a decision of paramount importance.[1] A solvent not only serves as a medium for chemical reactions but also plays a crucial role in purification processes such as crystallization, extraction, and chromatography.[2] The solubility of a compound dictates its concentration in solution, which can influence reaction kinetics, yield, and the purity of the final product. For drug development professionals, poor solubility is a major hurdle, often leading to low bioavailability and challenging formulation development.

This compound (CAS No: 98546-30-6) is a substituted aromatic compound featuring a combination of functional groups that create a unique and complex solubility profile.[3] Its structure consists of:

-

A benzene ring , which is inherently nonpolar.

-

An iodo group (-I) , which increases molecular weight and van der Waals forces.

-

An amino group (-NH2) , which is polar and capable of acting as a hydrogen bond donor.

-

A methyl ester group (-COOCH3) , which is polar and can act as a hydrogen bond acceptor.

Understanding how these functional groups interact with different solvents is key to predicting and controlling the compound's solubility.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 98546-30-6 | [3] |

| Molecular Formula | C₈H₈INO₂ | [4] |

| Molecular Weight | 277.06 g/mol | [5] |

| Appearance | Solid | [6] |

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle is that of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][7]

-

Polarity : Polarity arises from the uneven distribution of electron density in a molecule.[1] Solvents are broadly classified as polar or nonpolar, often quantified by their dielectric constant.[8] Polar solvents can be further divided into protic (containing -OH or -NH groups) and aprotic.[8]

-

Hydrogen Bonding : This is a strong type of dipole-dipole interaction. The amino group (-NH₂) in this compound can donate hydrogen bonds, while the oxygen atoms of the ester group and the nitrogen of the amino group can accept them. Polar protic solvents like alcohols can engage in hydrogen bonding with the solute, significantly enhancing solubility.

-

Dipole-Dipole Interactions : The polar ester group creates a molecular dipole that can interact favorably with polar aprotic solvents (e.g., Acetone, DMSO).

-

Van der Waals Forces : The large, electron-rich iodinated benzene ring contributes significantly to London dispersion forces, which are the primary interactions with nonpolar solvents.

Based on its structure, this compound is a polar molecule. The presence of both hydrogen-bond donating and accepting groups, combined with a significant nonpolar scaffold, suggests that its solubility will be highly dependent on the specific nature of the solvent.

Predicted Solubility Profile of this compound

While precise quantitative data is best obtained experimentally, a reliable qualitative profile can be predicted by applying the principles of intermolecular forces. The following table summarizes the expected solubility of this compound in various classes of common organic solvents.

| Solvent Class | Representative Solvents | Key Solute-Solvent Interactions | Predicted Solubility |

| Nonpolar | Hexane, Toluene, Cyclohexane | Van der Waals forces | Low to Insoluble |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Dipole-dipole, Van der Waals | Moderate |

| Polar Aprotic (High Polarity) | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Strong dipole-dipole | Moderate to High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, Dipole-dipole | High |

| Aqueous | Water | Hydrogen bonding | Very Low |

The large, nonpolar iodinated aromatic ring is expected to significantly limit solubility in water, despite the presence of polar functional groups. Conversely, polar solvents capable of engaging in both hydrogen bonding and strong dipole-dipole interactions are predicted to be the most effective.

Caption: Conceptual relationship between solvent polarity and predicted solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain definitive, quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity grade)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or gravimetric analysis setup)

Step-by-Step Procedure

-

Preparation : Add an excess amount of this compound to a series of vials. The goal is to have undissolved solid present at equilibrium.

-

Solvent Addition : Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9] It is advisable to run a time-course experiment initially to determine the minimum time required to achieve a stable concentration.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sampling : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Dilution : Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC). Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Reporting : Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion and Recommendations

This compound possesses a molecular structure with competing polar and nonpolar features. This duality leads to a predicted solubility profile characterized by high solubility in polar protic solvents like methanol and ethanol, moderate solubility in polar aprotic solvents such as THF and acetone, and poor solubility in nonpolar solvents like hexane. While these predictions, grounded in established chemical principles, provide a strong directional guide for solvent selection, they are not a substitute for empirical data.

For researchers and drug development professionals, it is imperative to perform experimental validation using the detailed protocol provided. This will yield precise, quantitative data essential for optimizing reaction conditions, developing robust purification strategies, and designing effective formulations. The insights and methodologies presented in this guide serve as a robust framework for understanding and harnessing the solubility of this compound in practical applications.

References

- 1. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 2. chem.ws [chem.ws]

- 3. This compound | 98546-30-6 [sigmaaldrich.com]

- 4. This compound | C8H8INO2 | CID 71332043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL 4-AMINO-2-CHLORO-5-IODOBENZOATE | CymitQuimica [cymitquimica.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Methyl 4-amino-2-iodobenzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the application of Thermogravimetric Analysis (TGA) for the characterization of Methyl 4-amino-2-iodobenzoate, an important chemical intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a standard protocol, offering in-depth explanations for experimental choices and data interpretation, grounded in authoritative principles of thermal analysis. We will explore the fundamental physicochemical properties of the compound, detail a robust TGA methodology, predict and interpret the resulting thermogram, and discuss the implications of these findings for drug development processes such as stability assessment and quality control.

Introduction: The Role of Thermal Analysis in Pharmaceutical Development

This compound is a substituted aromatic compound whose structural complexity makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The thermal stability of such intermediates is a critical quality attribute, directly impacting storage conditions, shelf-life, and the safety of manufacturing processes. Thermogravimetric Analysis (TGA) is an essential analytical technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This data is invaluable for determining the thermal stability, decomposition profile, and composition of pharmaceutical materials.[3][4]

This guide will provide the foundational knowledge and practical steps to perform and interpret a TGA experiment on this compound, ensuring scientific rigor and yielding actionable insights for researchers and drug developers.

Foundational Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: a sample is placed on a high-precision balance within a furnace, and its mass is continuously monitored as the temperature is changed according to a defined program.[5][6] The resulting plot of mass versus temperature, known as a thermogram or TGA curve, reveals mass loss events corresponding to processes like dehydration, desolvation, or decomposition.[2][7]

The primary data from a TGA experiment includes:

-

TGA Curve: Shows the percentage of initial mass remaining on the y-axis versus temperature on the x-axis. Plateaus indicate regions of thermal stability, while sharp drops (steps) indicate mass loss events.[6]

-

Derivative Thermogravimetric (DTG) Curve: This is the first derivative of the TGA curve, plotting the rate of mass loss versus temperature. Peaks on the DTG curve correspond to the temperature of the maximum rate of mass loss (T_peak), offering a more precise way to identify decomposition events.[8][9]

The choice of atmosphere (e.g., inert nitrogen or reactive air) is critical, as it determines whether the analysis will probe thermal decomposition in the absence of oxygen or include oxidative degradation.[10][11]

Physicochemical Profile of this compound

Before designing a TGA experiment, understanding the subject compound's properties is paramount. This knowledge informs the selection of appropriate temperature ranges and helps in the final data interpretation.

| Property | Value | Source |

| Chemical Formula | C₈H₈INO₂ | PubChem[12] |

| Molecular Weight | 277.06 g/mol | PubChem[13] |

| Appearance | Solid | N/A (Typical for this class of compound) |

| Melting Point | Data for the exact isomer is sparse; related isomers like Methyl 4-iodobenzoate melt at 112-116 °C.[14] | Sigma-Aldrich[14] |

| Structure | A benzene ring substituted with a methyl ester, an amino group, and an iodine atom. | PubChem[12] |

The presence of an amino group, a methyl ester, and a carbon-iodine bond suggests multiple potential decomposition pathways. The C-I bond is typically the weakest and may cleave first, followed by the degradation of the ester and amino functionalities.

Experimental Protocol: TGA of this compound

This section details a robust, self-validating protocol for the TGA of this compound, grounded in standards like ASTM E1131.[15][16][17]

Instrument Calibration and Verification

Causality: To ensure the accuracy of temperature and mass measurements, calibration is non-negotiable. This establishes the trustworthiness of the data.

-

Temperature Calibration: Calibrate the instrument's temperature sensor using certified reference materials with known Curie points (e.g., Nickel).

-

Mass Calibration: Verify the microbalance using certified calibration weights. The TGA balance should be tared before each run to zero the reading with an empty sample pan.[11]

Experimental Parameters

Causality: The chosen parameters represent a balance between achieving high-resolution data and practical experiment duration.

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5 – 10 mg | Sufficient to be representative, yet small enough to minimize thermal lag and ensure uniform heating. |

| Sample Pan | Platinum or Alumina | Chemically inert at high temperatures, preventing any reaction with the sample. |

| Atmosphere | High-purity Nitrogen (N₂) | An inert atmosphere is crucial to study the inherent thermal decomposition without interference from oxidative processes. |

| Gas Flow Rate | 50 mL/min | Ensures an inert environment and efficiently removes gaseous decomposition products from the furnace.[11] |

| Temperature Program | Ramp from 30 °C to 600 °C | The starting temperature ensures equilibration. The end temperature is chosen to be well above the likely decomposition range of most organic compounds.[18][19] |

| Heating Rate | 10 °C/min | A standard rate that provides a good balance between resolution of thermal events and analysis time.[7] |

Step-by-Step Procedure

-

Tare the TGA microbalance with an empty, clean sample pan.

-

Accurately weigh 5-10 mg of this compound directly into the sample pan. Record the initial mass.

-

Place the pan onto the TGA autosampler or loading mechanism.

-

Purge the furnace with nitrogen at the specified flow rate for at least 15 minutes to ensure an inert atmosphere.

-

Initiate the temperature program (30 °C to 600 °C at 10 °C/min).

-

Record the mass loss and temperature data continuously throughout the run.

-

Analyze the resulting TGA and DTG curves.

Data Interpretation and Visualization

The data obtained from the TGA experiment must be carefully analyzed to extract meaningful information about the thermal stability of this compound.

Predicted TGA/DTG Thermogram

Based on the structure of this compound, a multi-step decomposition is plausible.

-

Initial Stability: The compound is expected to be stable up to its melting point and beyond, likely showing no significant mass loss below 150-200 °C.

-

Decomposition Onset (T_onset): The temperature at which significant mass loss begins. For this molecule, this might involve the cleavage of the C-I bond or the loss of the amino group.

-

Major Decomposition: A significant mass loss step, or multiple overlapping steps, would occur as the core aromatic structure and ester group decompose.

-

Final Residue: In an inert atmosphere, organic compounds often pyrolyze, potentially leaving a small amount of carbonaceous residue at 600 °C.

Visualizing the Experimental Workflow

The entire TGA process, from preparation to analysis, can be visualized as a logical flow.

Caption: Experimental workflow for TGA of this compound.

Logical Framework for Data Interpretation

Interpreting the TGA curve involves a systematic evaluation of its features.

Caption: Logical decision tree for interpreting TGA thermogram features.

Applications in Drug Development

The thermal data for this compound has direct, practical applications:

-

Thermal Stability Assessment: The T_onset provides a clear upper temperature limit for the handling, storage, and processing of the material.[3][5] This is critical for preventing degradation during synthesis.

-

Purity Analysis: The presence of unexpected mass loss at low temperatures (e.g., below 100°C) can indicate the presence of residual solvents or moisture, serving as a quality control check.[8][20]

-

Forced Degradation Studies: Comparing the TGA profile of the material before and after exposure to stress conditions (heat, light) can help elucidate degradation pathways.

-

Compositional Analysis: TGA can confirm the composition of a material by quantifying the mass loss at different stages, which can be correlated to the loss of specific molecular fragments.[15][21]

Conclusion

Thermogravimetric Analysis is an indispensable tool for characterizing the thermal properties of pharmaceutical intermediates like this compound. By following a well-calibrated and methodologically sound protocol, researchers can determine critical quality attributes such as thermal stability, decomposition temperature, and the presence of volatiles. The interpretation of the resulting TGA and DTG curves, when grounded in the physicochemical properties of the molecule, provides authoritative and actionable data that directly supports robust process development, ensures material quality, and enhances the safety and stability of pharmaceutical products.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. infinitalab.com [infinitalab.com]

- 3. veeprho.com [veeprho.com]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 6. mrclab.com [mrclab.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. torontech.com [torontech.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tainstruments.com [tainstruments.com]

- 12. This compound | C8H8INO2 | CID 71332043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. メチル 4-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. infinitalab.com [infinitalab.com]

- 16. store.astm.org [store.astm.org]

- 17. kalite.com [kalite.com]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. standards.globalspec.com [standards.globalspec.com]

- 20. azom.com [azom.com]

- 21. What Is the Principle of TGA? | Thermogravimetric Analysis Explained [navasinstruments.com]

A Comprehensive Technical Guide to the Chemical Stability and Storage of Methyl 4-amino-2-iodobenzoate

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for Methyl 4-amino-2-iodobenzoate (CAS No. 98546-30-6). Designed for researchers, chemists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity and reliability of this critical chemical intermediate.

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound featuring three key functional groups: a methyl ester, an aromatic amine, and an aryl iodide. This unique combination makes it a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular scaffolds. However, these same functional groups are susceptible to specific degradation pathways if not stored and handled correctly. Understanding the inherent chemical liabilities of this molecule is paramount for preventing lot-to-lot variability, ensuring experimental reproducibility, and safeguarding the integrity of complex research projects.

This whitepaper will elucidate the primary degradation pathways—photodegradation, oxidation, and hydrolysis—and provide validated protocols for storage, handling, and stability assessment.

Physicochemical and Safety Profile

A clear understanding of the compound's basic properties is the foundation for its proper management.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 98546-30-6 | |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | Ambient to 2-8°C (See Section 4.0) |

Safety Summary: The compound is classified as an irritant and is harmful if swallowed.[2] Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[4][5]

Core Stability Profile and Degradation Pathways

The stability of this compound is governed by the reactivity of its three primary functional groups. Degradation is primarily driven by exposure to light, atmospheric oxygen, and moisture, especially under non-neutral pH conditions.

Photostability: The Vulnerable Carbon-Iodine Bond

The most significant liability for this molecule is the carbon-iodine (C-I) bond. Aryl iodides are well-known to be photosensitive. The C-I bond has a relatively low dissociation energy, making it susceptible to homolytic cleavage upon absorption of ultraviolet (UV) or even high-energy visible light.

Mechanism: This cleavage generates an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other molecules to form the de-iodinated impurity, Methyl 4-aminobenzoate. This is often the major photodegradation product. This reactivity is also the basis for its utility in visible-light-mediated reactions.[2]

Susceptibility to Oxidation: The Aromatic Amine

The aromatic amino group (-NH₂) is an electron-donating group that activates the benzene ring, making it susceptible to oxidation.

Mechanism: Exposure to atmospheric oxygen, especially in the presence of trace metal catalysts or light, can lead to the formation of colored impurities. The oxidation of anilines can be a complex process leading to the formation of nitroso, nitro, and azo compounds, which are highly colored and can polymerize. This is a common cause of discoloration (e.g., turning yellow, brown, or black) in amine-containing compounds upon storage.

Hydrolytic Stability: The Methyl Ester

The methyl ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol (methanol).

Mechanism: This reaction is catalyzed by the presence of acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of moisture and an acidic environment, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Saponification: In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This process is irreversible and generally faster than acid-catalyzed hydrolysis.

The resulting degradation product is 4-amino-2-iodobenzoic acid.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. While some vendors suggest ambient storage, the chemical liabilities of the molecule warrant more stringent conditions for long-term stability, drawing on best practices for analogous compounds.[6]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of all chemical degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidative degradation of the amino group. |

| Light | Protect from Light (Amber Vial) | Prevents photodegradation via cleavage of the C-I bond. |

| Container | Tightly Sealed, Chemically Inert | Prevents moisture ingress, which would facilitate hydrolysis of the ester. |

Handling Procedures for Maintaining Integrity

-

Equilibration: Before opening, allow the container to warm to ambient temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: When dispensing the material, do so under a gentle stream of an inert gas like argon or nitrogen.

-

Minimize Exposure: Work efficiently to minimize the compound's exposure to light and air. Immediately reseal the container tightly after use.

-

Dispensing: Use clean, dry spatulas and glassware to avoid cross-contamination and introduction of moisture or catalytic impurities.

Experimental Protocols for Stability Assessment

Trust in a starting material comes from empirical verification. The following protocols provide a framework for assessing the purity of this compound and investigating its stability profile.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of the parent compound and the detection of potential degradation products.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.5 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration in the same diluent.

-

HPLC Conditions (Typical):

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample. The purity can be calculated based on the area percent of the main peak. Degradation products would typically appear as separate peaks, often at different retention times.

Caption: Workflow for assessing chemical purity via HPLC.

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and confirm stability pathways.

-

Sample Preparation: Prepare several solutions of the compound (~1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic: Add 0.1 M NaOH and keep at room temperature for 4 hours.

-

Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Photolytic: Expose a solution to a high-intensity UV lamp (e.g., 254/365 nm) for 24 hours.

-

Thermal: Heat the solid compound at 80°C for 48 hours.

-

-

Analysis: Analyze all stressed samples by the HPLC method described in 5.1, comparing them to an unstressed control sample. Identification of major degradants can be achieved using LC-MS.

Incompatible Materials

Based on the compound's reactivity profile, direct contact with the following should be avoided:

-

Strong Oxidizing Agents: Will rapidly degrade the amino group.[7]

-

Strong Acids and Bases: Will catalyze the hydrolysis of the methyl ester.[7]

-

Reactive Metals: Certain metals can catalyze oxidation or other decomposition reactions.

Conclusion

This compound is a stable compound when managed correctly. Its primary liabilities—the photosensitive C-I bond, the oxidizable amino group, and the hydrolyzable ester—are effectively neutralized by a disciplined approach to storage and handling. For applications demanding the highest purity and reproducibility, storing the compound at 2-8°C under an inert atmosphere and protected from light is strongly recommended. Routine analytical verification by methods such as HPLC provides the ultimate assurance of material integrity, safeguarding valuable research and development outcomes.

References

- 1. This compound | C8H8INO2 | CID 71332043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 4-AMINO-2-CHLORO-5-IODOBENZOATE | CymitQuimica [cymitquimica.com]

- 4. store.sangon.com [store.sangon.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of the Amino Group in Methyl 4-amino-2-iodobenzoate

Introduction

Methyl 4-amino-2-iodobenzoate is a trifunctional chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. Its unique architecture, featuring an amino group, an aryl iodide, and a methyl ester on a benzene ring, provides a versatile scaffold for the construction of complex molecular entities. The reactivity of each functional group is intricately modulated by the electronic and steric interplay of its neighbors. This guide provides a focused, in-depth analysis of the amino group's reactivity, offering field-proven insights into its behavior and strategic manipulation in key synthetic transformations. Understanding the nuanced reactivity of this amine is paramount for its effective utilization in the synthesis of novel pharmaceutical agents and fine chemicals.

Part 1: Core Reactivity Principles of the Amino Group

The nucleophilicity and basicity of the amino group in this compound are not straightforward. They are the result of a delicate balance between competing electronic and steric effects imposed by the ortho-iodide and para-ester substituents.

Electronic Effects: A Tug-of-War on Electron Density

The reactivity of an aniline-type amino group is fundamentally governed by the availability of the nitrogen's lone pair of electrons. In this molecule, two key substituents exert powerful electronic influences.

-

Methyl 4-Ester Group (-COOCH₃): This group at the para position is a moderate electron-withdrawing group (EWG). Through a combination of a negative inductive effect (-I) and, more significantly, a negative mesomeric or resonance effect (-M), it actively delocalizes the nitrogen's lone pair across the aromatic system and into the carbonyl oxygen. This delocalization substantially reduces the electron density on the nitrogen atom, making the amino group significantly less basic and less nucleophilic compared to unsubstituted aniline.[1]

-

2-Iodo Group (-I): The iodine atom at the ortho position is a halogen. Halogens are deactivating groups overall due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring.[1] While they can donate electron density via a positive resonance effect (+M), the inductive effect dominates for halogens. The net result is further deactivation of the ring and a decrease in the amino group's basicity.

The synergistic effect of a powerful resonance-withdrawing group para to the amine and an inductively withdrawing group ortho to it renders the amino group in this compound considerably electron-poor.

Steric Hindrance: The Ortho-Iodo Shield

Beyond electronics, the sheer size of the iodine atom at the position adjacent to the amino group imposes significant steric hindrance.[2][3] This "ortho-shielding" physically obstructs the approach of electrophiles and other reactants to the nitrogen center. This steric barrier can dramatically decrease reaction rates for processes that require direct interaction with the amino group, often necessitating more forcing conditions or specialized reagents compared to sterically unencumbered anilines.[2]

Caption: Key factors governing the reactivity of the amino group.

Part 2: Key Synthetic Transformations & Protocols

The modulated reactivity of the amino group dictates the conditions required for its participation in common synthetic operations. While challenging, this attenuated reactivity can also be advantageous, allowing for selective reactions at other sites, such as the C-I bond.

N-Acylation

Acylation of the amino group to form an amide is a fundamental transformation, often employed as a protective strategy or to introduce new functionality. Due to the reduced nucleophilicity and steric hindrance of the amine in this compound, this reaction typically requires more reactive acylating agents and may proceed at a slower rate than with simple anilines.

This protocol describes a standard procedure for the N-acetylation of this compound. The use of a base like pyridine is crucial as it acts as a nucleophilic catalyst and scavenges the acetic acid byproduct.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Reagent Addition: Add pyridine (1.5 eq.) to the solution, followed by the dropwise addition of acetic anhydride (1.2 eq.) at 0 °C (ice bath).

-